Cas no 1551208-19-5 (3-Cycloheptyl-3-methylbutan-1-amine)

3-Cycloheptyl-3-methylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- AKOS021255288
- 1551208-19-5
- 3-cycloheptyl-3-methylbutan-1-amine
- EN300-1828804
- 3-Cycloheptyl-3-methylbutan-1-amine
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- Inchi: 1S/C12H25N/c1-12(2,9-10-13)11-7-5-3-4-6-8-11/h11H,3-10,13H2,1-2H3
- InChI Key: IXHKCXUBOSJRIC-UHFFFAOYSA-N
- SMILES: NCCC(C)(C)C1CCCCCC1
Computed Properties
- Exact Mass: 183.198699802g/mol
- Monoisotopic Mass: 183.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26Ų
3-Cycloheptyl-3-methylbutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828804-0.5g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.5g |
$1247.0 | 2023-05-27 | ||
Enamine | EN300-1828804-10.0g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 10g |
$5590.0 | 2023-05-27 | ||
Enamine | EN300-1828804-0.25g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.25g |
$1196.0 | 2023-05-27 | ||
Enamine | EN300-1828804-0.1g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.1g |
$1144.0 | 2023-05-27 | ||
Enamine | EN300-1828804-2.5g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 2.5g |
$2548.0 | 2023-05-27 | ||
Enamine | EN300-1828804-0.05g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 0.05g |
$1091.0 | 2023-05-27 | ||
Enamine | EN300-1828804-1.0g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 1g |
$1299.0 | 2023-05-27 | ||
Enamine | EN300-1828804-5.0g |
3-cycloheptyl-3-methylbutan-1-amine |
1551208-19-5 | 5g |
$3770.0 | 2023-05-27 |
3-Cycloheptyl-3-methylbutan-1-amine Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 3-Cycloheptyl-3-methylbutan-1-amine
Introduction to 3-Cycloheptyl-3-methylbutan-1-amine (CAS No. 1551208-19-5)
3-Cycloheptyl-3-methylbutan-1-amine is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1551208-19-5, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and biochemical studies. The molecular structure of this amine features a cycloheptyl group attached to a tertiary butyl chain, which contributes to its distinct reactivity and interaction with biological systems.
The synthesis and characterization of 3-Cycloheptyl-3-methylbutan-1-amine involve advanced organic chemistry techniques, including catalytic hydrogenation and nucleophilic substitution reactions. These methods ensure the precise formation of the desired functional groups, making it a valuable intermediate in the production of more complex molecules. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, facilitating its use in high-throughput screening and medicinal chemistry programs.
In the realm of pharmaceutical research, 3-Cycloheptyl-3-methylbutan-1-amine has been explored for its potential role as a precursor in the synthesis of bioactive molecules. Its structural framework, combining a cycloalkyl group with an amine moiety, suggests compatibility with various pharmacophores, making it a versatile building block for drug discovery. Studies have indicated that derivatives of this compound may exhibit properties relevant to neurological and immunological pathways, although further research is necessary to fully elucidate its pharmacological profile.
The compound's unique chemical properties also make it a subject of interest in materials science and industrial applications. For instance, modifications to the cycloheptyl ring can alter its solubility and stability, making it suitable for formulations requiring specific physicochemical characteristics. Researchers are investigating its potential use in polymer chemistry, where such amine derivatives could serve as crosslinking agents or additives to enhance material performance.
Recent publications highlight the growing interest in 3-Cycloheptyl-3-methylbutan-1-amine as a key intermediate in the development of novel therapeutics. One notable study demonstrated its utility in the synthesis of small-molecule inhibitors targeting enzyme pathways associated with metabolic disorders. The ability to modify the substituents on the cycloheptyl ring allowed for fine-tuning of binding interactions, leading to compounds with improved selectivity and efficacy. Such findings underscore the compound's significance in modern drug design strategies.
The industrial production of 3-Cycloheptyl-3-methylbutan-1-amine is also being optimized to meet the demands of pharmaceutical companies. Advances in process chemistry have enabled scalable synthesis routes that maintain high purity standards while reducing environmental impact. These efforts align with global trends toward sustainable manufacturing practices, ensuring that critical intermediates like this one are produced responsibly.
The future prospects for 3-Cycloheptyl-3-methylbutan-1-amine are promising, with ongoing research aimed at uncovering new applications and refining its synthetic pathways. Collaborative efforts between academic institutions and industry leaders are likely to accelerate progress in this field, leading to innovative uses across multiple sectors. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing scientific and technological achievements.
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